molecular formula C5H6F3N3 B6202975 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 2283983-16-2

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B6202975
CAS RN: 2283983-16-2
M. Wt: 165.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine (MTP) is a synthetic compound that has been studied for its potential applications in medicinal and scientific research. MTP has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its effects on various systems.

Mechanism of Action

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine acts as an inhibitor of certain enzymes, such as COX-2. It binds to the enzyme and blocks its activity, thereby reducing inflammation. It also binds to certain receptors in the brain, blocking their activity and thus reducing the effects of drugs on the nervous system.
Biochemical and Physiological Effects
1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes and block certain receptors, 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been found to have an effect on the nervous system, as it has been found to reduce anxiety and improve cognitive performance.

Advantages and Limitations for Lab Experiments

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in experiments. However, 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has some limitations for laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to purify.

Future Directions

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has a variety of potential future directions. It could be used to study the effects of drugs on the nervous system, as it has been found to block certain receptors in the brain. It could also be used to study the effects of drugs on inflammation, as it has been found to be an effective inhibitor of COX-2. Additionally, 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine could be used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Finally, 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine could be used to study the effects of drugs on the immune system, as it has been found to have anti-inflammatory and anti-microbial properties.

Synthesis Methods

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine can be synthesized by a variety of methods, including a condensation reaction of 5-amino-1-methyl-4-trifluoromethylpyrazole with formaldehyde in the presence of a base. This reaction is carried out in an aqueous solution of potassium hydroxide at a temperature of 50-60°C. The reaction is complete after about two hours and yields 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine as a white solid.

Scientific Research Applications

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has been used in scientific research to study its effects on various systems. It has been found to be an effective inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has also been used to study the effects of drugs on the nervous system, as it has been found to block certain receptors in the brain.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine involves the reaction of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the desired product.", "Starting Materials": [ "1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid", "Thionyl chloride", "Ammonia" ], "Reaction": [ "1. 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is dissolved in anhydrous dichloromethane.", "2. Thionyl chloride is added dropwise to the solution while stirring at room temperature.", "3. The reaction mixture is stirred for an additional 2 hours at room temperature.", "4. The excess thionyl chloride is removed under reduced pressure.", "5. Ammonia gas is bubbled through the reaction mixture at room temperature for 2 hours.", "6. The solvent is removed under reduced pressure to yield the crude product.", "7. The crude product is purified by column chromatography to yield 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine as a white solid." ] }

CAS RN

2283983-16-2

Product Name

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine

Molecular Formula

C5H6F3N3

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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